molecular formula C8H14O5 B8039340 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid CAS No. 78501-60-7

5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid

Cat. No.: B8039340
CAS No.: 78501-60-7
M. Wt: 190.19 g/mol
InChI Key: MMMYBWLMQCLUDE-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid: is an organic compound characterized by the presence of an acetyloxy group, a hydroxy group, and a methyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid typically involves the esterification of 3-hydroxy-3-methylpentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Reagents: 3-hydroxy-3-methylpentanoic acid, acetic anhydride, pyridine

    Solvent: Anhydrous conditions are preferred

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of 3-oxo-3-methylpentanoic acid

    Reduction: Formation of 3-hydroxy-3-methylpentanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyloxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylpentanoic acid: Lacks the acetyloxy group, making it less reactive in esterification reactions.

    5-Hydroxy-3-methylpentanoic acid: Differs in the position of the hydroxy group, affecting its chemical properties and reactivity.

    5-(Acetyloxy)-3-methylpentanoic acid: Lacks the hydroxy group, altering its solubility and interaction with biological molecules.

Uniqueness

5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid is unique due to the presence of both acetyloxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-acetyloxy-3-hydroxy-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-6(9)13-4-3-8(2,12)5-7(10)11/h12H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMYBWLMQCLUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516333
Record name 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78501-60-7
Record name 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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